molecular formula C9H22BrNO B585014 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide CAS No. 118843-18-8

6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide

Cat. No.: B585014
CAS No.: 118843-18-8
M. Wt: 240.185
InChI Key: HUCAMSNMGAEXCX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is a chemical compound with the molecular formula C9H22BrNO and a molecular weight of 240.18 g/mol . It is a quaternary ammonium compound that is often used in biochemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide typically involves the reaction of 6-hydroxyhexylamine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: It serves as a biochemical reagent in the study of cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, including antimicrobial and antifungal properties.

    Industry: It is used in the formulation of cleaning agents and disinfectants

Mechanism of Action

The mechanism of action of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethylhexylammonium Bromide
  • Hexyltrimethylammonium Bromide
  • N,N,N-Trimethyl-1-hexanaminium Bromide

Uniqueness

6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality compared to its analogs. This makes it more versatile in various chemical and biological applications .

Properties

IUPAC Name

6-hydroxyhexyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO.BrH/c1-10(2,3)8-6-4-5-7-9-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCAMSNMGAEXCX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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